2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide
Description
The compound 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide is a pyrimidine derivative featuring a 4-chlorobenzylamino substituent at the 6-position of the pyrimidine ring, a thioether linkage at the 4-position, and an acetamide moiety N-substituted with a cyclopentyl group. The 4-chlorobenzyl group enhances hydrophobicity and π-π stacking interactions, while the cyclopentyl substituent may improve metabolic stability compared to linear alkyl chains .
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c19-14-7-5-13(6-8-14)10-20-16-9-18(22-12-21-16)25-11-17(24)23-15-3-1-2-4-15/h5-9,12,15H,1-4,10-11H2,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOZZGTZBFBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzylamine and a suitable pyrimidine derivative.
Thioether Formation:
Amidation: The final step involves the amidation reaction where the thioether intermediate is reacted with cyclopentylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide ()
- Structural Differences :
- Pyrimidine substituents: 6-methyl and 2-[4-(trifluoromethyl)phenyl] groups.
- Acetamide N-substituent: 4-chlorobenzyl (vs. cyclopentyl in the target compound).
- The 4-chlorobenzyl group on the acetamide may increase molecular weight and lipophilicity compared to the cyclopentyl group, affecting membrane permeability .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Structural Differences :
- Pyrimidine substituents: 6-methyl and 4-(thietan-3-yloxy) groups.
- Side chain: Ethyl ester (vs. acetamide).
- Implications: The ester group may confer higher solubility but lower metabolic stability compared to the acetamide.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Structural Differences :
- Pyrimidine substituents: 4,6-dimethyl groups.
- Acetamide N-substituent: 4-methylpyridin-2-yl (aromatic vs. aliphatic cyclopentyl).
- Simpler methyl groups on the pyrimidine may reduce steric hindrance but limit hydrophobic interactions .
N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide ()
- Structural Differences: Core structure: Thieno[2,3-d]pyrimidine (fused ring system vs. simple pyrimidine). Substituents: 2-methyl, 6-phenyl on the fused ring.
- The 4-chlorophenyl group on the acetamide may enhance lipophilicity but reduce solubility compared to cyclopentyl .
Comparative Analysis Table
Research Findings and Implications
- Target Compound Advantages: The cyclopentyl group offers a balance between steric bulk and metabolic stability, avoiding excessive lipophilicity seen in 4-chlorophenyl analogs . The 4-chlorobenzylamino group may enhance target binding via hydrophobic interactions compared to methyl or trifluoromethyl groups .
- Limitations :
Q & A
Basic: What are the recommended synthetic routes for 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide?
The synthesis involves multi-step strategies common to pyrimidine derivatives. Key steps include:
- Substitution reactions : Introduce the 4-chlorobenzylamine group via nucleophilic substitution under alkaline conditions, as seen in analogous pyrimidine syntheses (e.g., substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol in alkaline media ).
- Thioether formation : React a pyrimidine-thiol intermediate with a chloroacetamide derivative (e.g., 2-chloro-N-cyclopentylacetamide) under reflux in ethanol, similar to methods used for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .
- Purification : Crystallization from mixed solvents (e.g., chloroform-acetone) enhances purity .
Methodological note : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to avoid side products like disulfides.
Basic: How should researchers characterize this compound’s purity and structure?
- Analytical techniques :
- NMR : Confirm substitution patterns (e.g., 4-chlorobenzyl protons at ~δ7.3 ppm, cyclopentyl protons at δ1.5–2.0 ppm).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related acetamides .
- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
Advanced: How can experimental design optimize yield in multi-step syntheses of this compound?
Employ Design of Experiments (DoE) to minimize trial-and-error:
- Factors to vary : Reaction time, temperature, and solvent ratios (e.g., ethanol/water for thioether formation).
- Response surface methodology : Identify interactions between variables (e.g., excess base may hydrolyze the acetamide group).
- Case study : A 2^3 factorial design reduced reaction steps for a related pyrimidine derivative from 11 to 8 while improving yield from 2–5% to ~12% .
Data contradiction tip : If computational predictions (e.g., DFT-based reaction pathways ) conflict with empirical yields, validate intermediates via in-situ IR or LC-MS.
Advanced: What computational tools predict the reactivity of the thioether and acetamide moieties?
- Reactivity mapping : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The thioether’s sulfur atom is nucleophilic (high HOMO), while the acetamide carbonyl is electrophilic (low LUMO) .
- Mechanistic insights : Simulate reaction pathways for nucleophilic substitution (e.g., SNAr at pyrimidine C4) using software like Gaussian or ORCA.
- Validation : Cross-reference computed activation energies with experimental kinetics (e.g., Arrhenius plots) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in enzyme inhibition assays may arise from:
- Mitigation : Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for IC50 determination.
Advanced: What strategies improve metabolic stability for in vivo studies?
- Structural modifications :
- In vitro testing : Use hepatocyte microsomal assays to quantify half-life and identify major metabolites .
Methodological: How to design a SAR study targeting pyrimidine-based analogs?
- Core modifications :
- Activity cliffs : Use Free-Wilson analysis to correlate structural changes with potency shifts. For example, replacing cyclopentyl with cyclohexyl may improve binding entropy but reduce solubility .
Methodological: What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
